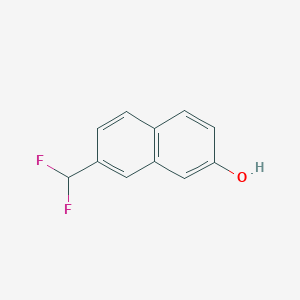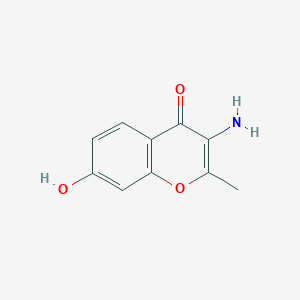
3-Amino-7-hydroxy-2-methyl-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-7-hydroxy-2-methyl-4H-chromen-4-one is a compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological and pharmacological activities. The chromen-4-one framework is a significant structural entity in medicinal chemistry due to its presence in various natural and synthetic compounds with remarkable biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-7-hydroxy-2-methyl-4H-chromen-4-one typically involves the reaction of 7-hydroxy-4-methylcoumarin with appropriate amines under specific conditions. One common method involves the use of anhydrous potassium carbonate in dry acetone at elevated temperatures . Another method includes the use of green solvents and catalysts to promote the reaction under milder conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-7-hydroxy-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted chromen-4-one derivatives, which exhibit different biological activities .
Applications De Recherche Scientifique
3-Amino-7-hydroxy-2-methyl-4H-chromen-4-one has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: It has shown promise in the development of new drugs for treating diseases such as cancer, Alzheimer’s, and microbial infections.
Industry: The compound is used in the production of dyes, optical brighteners, and fluorescent probes
Mécanisme D'action
The mechanism of action of 3-Amino-7-hydroxy-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound also interacts with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Hydroxy-4-methylcoumarin: A precursor in the synthesis of 3-Amino-7-hydroxy-2-methyl-4H-chromen-4-one.
4H-Chromen-4-one derivatives: These include various substituted chromen-4-ones with different biological activities
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological properties. Its amino and hydroxy groups at positions 3 and 7, respectively, contribute to its ability to interact with various biological targets, making it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C10H9NO3 |
|---|---|
Poids moléculaire |
191.18 g/mol |
Nom IUPAC |
3-amino-7-hydroxy-2-methylchromen-4-one |
InChI |
InChI=1S/C10H9NO3/c1-5-9(11)10(13)7-3-2-6(12)4-8(7)14-5/h2-4,12H,11H2,1H3 |
Clé InChI |
GTKONASVFRMEEA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


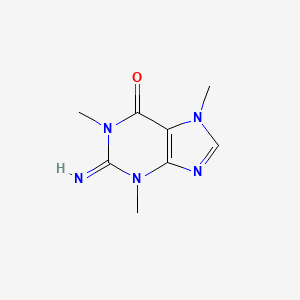
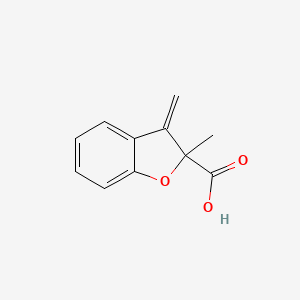
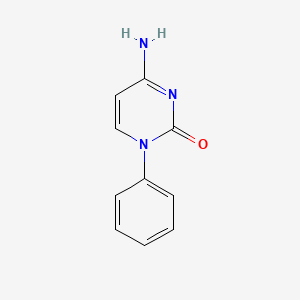
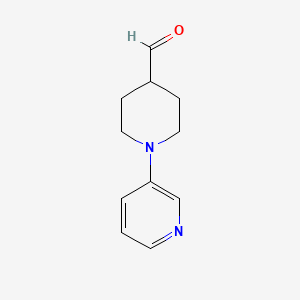
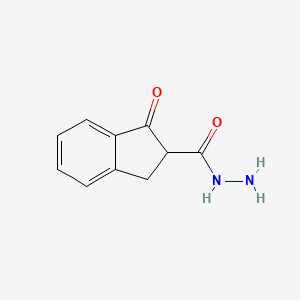

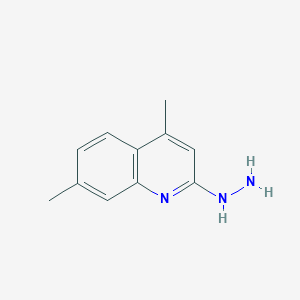

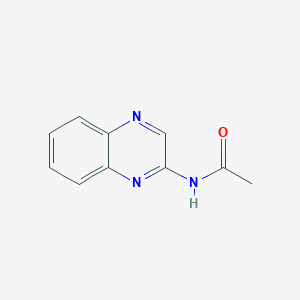

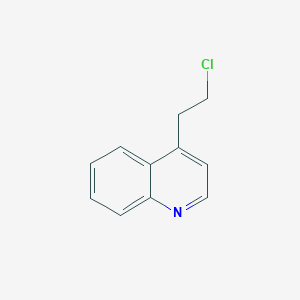
![tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B11906274.png)
![8-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B11906279.png)
